BMAP-18

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

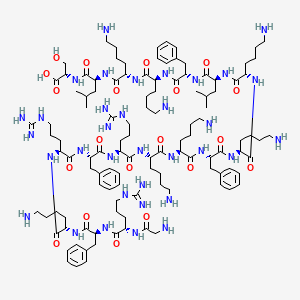

C113H188N34O20 |

|---|---|

Molecular Weight |

2342.9 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C113H188N34O20/c1-70(2)62-86(104(160)146-91(67-75-40-15-8-16-41-75)109(165)139-79(44-19-26-54-116)97(153)134-82(47-22-29-57-119)101(157)142-87(63-71(3)4)105(161)147-92(69-148)110(166)167)141-100(156)81(46-21-28-56-118)133-96(152)78(43-18-25-53-115)137-107(163)89(65-73-36-11-6-12-37-73)144-102(158)83(48-23-30-58-120)135-95(151)77(42-17-24-52-114)132-99(155)84(50-32-60-129-112(124)125)140-108(164)90(66-74-38-13-7-14-39-74)145-103(159)85(51-33-61-130-113(126)127)136-98(154)80(45-20-27-55-117)138-106(162)88(64-72-34-9-5-10-35-72)143-94(150)76(131-93(149)68-121)49-31-59-128-111(122)123/h5-16,34-41,70-71,76-92,148H,17-33,42-69,114-121H2,1-4H3,(H,131,149)(H,132,155)(H,133,152)(H,134,153)(H,135,151)(H,136,154)(H,137,163)(H,138,162)(H,139,165)(H,140,164)(H,141,156)(H,142,157)(H,143,150)(H,144,158)(H,145,159)(H,146,160)(H,147,161)(H,166,167)(H4,122,123,128)(H4,124,125,129)(H4,126,127,130)/t76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-/m0/s1 |

InChI Key |

YWAOJBTYFPBFPD-FNWPXSAPSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CCCNC(=N)N)NC(=O)CN |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CCCNC(=N)N)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of BMAP-18 Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMAP-18, an 18-residue antimicrobial peptide derived from the N-terminal region of the bovine myeloid antimicrobial peptide BMAP-27, has emerged as a promising candidate in the fight against antibiotic-resistant bacteria.[1][2][3] This technical guide provides an in-depth exploration of the multifaceted mechanism of action employed by this compound against Gram-negative bacteria, with a focus on its membrane-disrupting capabilities, interaction with lipopolysaccharide (LPS), and subsequent intracellular effects. The information presented herein is intended to support further research and development of this compound and its analogues as potential therapeutics.

I. Antimicrobial Activity and Spectrum

This compound exhibits potent antimicrobial activity against a range of bacteria, including multidrug-resistant Gram-negative strains such as Pseudomonas aeruginosa.[1][2][3][4] Its efficacy is highlighted by its low minimum inhibitory concentrations (MICs).

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

| Bacterial Strain | MIC (µM) | MIC (µg/mL) | Reference |

| Multidrug-resistant Pseudomonas aeruginosa (MDRPA CCARM 2095) | 32 | - | [1][2] |

| Pseudomonas aeruginosa PA01 | - | 8 | [4] |

| Pseudomonas aeruginosa RP73 | - | 16 (L-BMAP18) | [4] |

| Stenotrophomonas maltophilia (clinical isolates) | - | MIC90: >32 (L-BMAP18) | [4] |

Note: MIC values can vary based on the specific strain and experimental conditions.

II. Core Mechanism of Action: A Multi-Step Process

The antimicrobial action of this compound against Gram-negative bacteria is a rapid, multi-step process primarily targeting the bacterial cell envelope and subsequent intracellular components. This process can be broadly categorized into three key stages: electrostatic attraction and LPS interaction, membrane permeabilization and disruption, and intracellular targeting.

A. Stage 1: Electrostatic Attraction and Lipopolysaccharide (LPS) Interaction

The initial interaction between this compound and Gram-negative bacteria is governed by electrostatic forces. The cationic nature of this compound facilitates its attraction to the anionic surface of the bacterial outer membrane, which is rich in lipopolysaccharide (LPS). This compound not only binds to LPS but also demonstrates the ability to neutralize its endotoxic effects. This is a critical feature, as LPS is a major contributor to the inflammatory cascade seen in septic shock.[5][6] The interaction with LPS is thought to be a crucial step that facilitates the peptide's transit across the outer membrane to the inner cytoplasmic membrane.

The ability of this compound to bind and neutralize LPS is a key attribute for its potential as an anti-sepsis agent. Studies have shown that this compound can significantly inhibit the production of pro-inflammatory cytokines such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages.

B. Stage 2: Membrane Permeabilization and Disruption

Following its interaction with LPS, this compound targets the bacterial cytoplasmic membrane, leading to its permeabilization and disruption. This is a hallmark of its bactericidal activity.[1][2][3][6] Evidence from various studies indicates that this compound induces membrane damage, leading to the leakage of intracellular contents and ultimately cell death. FACScan analysis has shown that this compound causes significant membrane damage in multidrug-resistant P. aeruginosa, with an 85% shifting effect observed.[1][2]

While the precise mechanism of pore formation is still under investigation, it is suggested that this compound can form small channels that allow the passage of ions and protons, leading to membrane depolarization. This disruption of the electrochemical gradient across the membrane is a critical blow to the bacterium's viability. Unlike its parent peptide BMAP-27, which causes near-complete dye leakage from bacterial-membrane-mimicking vesicles, this compound and its analogs induce less extensive leakage, suggesting the formation of smaller, more selective channels.

C. Stage 3: Intracellular Targeting

Beyond membrane disruption, evidence suggests that this compound can also translocate into the bacterial cytoplasm and interact with intracellular targets.[1][2][3][6] Studies have shown that this compound can bind to intracellular DNA, which may contribute to its overall antimicrobial efficacy by interfering with essential cellular processes such as replication and transcription.[1][7] This dual-action mechanism of membrane disruption and intracellular targeting makes it more difficult for bacteria to develop resistance.

III. Experimental Protocols

A. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is typically determined using the broth microdilution method.

-

Bacterial Preparation: A mid-logarithmic phase culture of the target Gram-negative bacterium is diluted in Mueller-Hinton broth (MHB) to a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

-

Peptide Preparation: this compound is serially diluted in MHB in a 96-well microtiter plate.

-

Incubation: An equal volume of the bacterial suspension is added to each well containing the serially diluted peptide. The plate is then incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits visible bacterial growth.[4]

B. Membrane Permeabilization Assay (Propidium Iodide Uptake)

This assay assesses the integrity of the bacterial cytoplasmic membrane using the fluorescent dye propidium iodide (PI), which can only enter cells with compromised membranes and fluoresces upon binding to nucleic acids.

-

Bacterial Preparation: Mid-log phase bacterial cells are harvested, washed, and resuspended in a suitable buffer (e.g., PBS) to an optical density (OD600) of 0.5.

-

Treatment: The bacterial suspension is incubated with this compound at its MIC for a defined period.

-

Staining: Propidium iodide is added to the bacterial suspension.

-

Analysis: The uptake of PI is quantified by measuring the increase in fluorescence intensity using a fluorometer or by flow cytometry (FACScan).[1][7] An increase in fluorescence indicates membrane damage.

C. LPS Neutralization Assay (Nitric Oxide Inhibition)

This assay evaluates the ability of this compound to neutralize the pro-inflammatory effects of LPS.

-

Cell Culture: Mouse macrophage cells (e.g., RAW 264.7) are cultured in a 96-well plate.

-

Treatment: The macrophages are stimulated with LPS in the presence or absence of varying concentrations of this compound.

-

Incubation: The cells are incubated for 24 hours to allow for the production of nitric oxide (NO).

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. A decrease in nitrite production in the presence of this compound indicates LPS neutralization.

IV. Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key steps in the mechanism of action of this compound against Gram-negative bacteria.

Caption: Overview of this compound's mechanism of action against Gram-negative bacteria.

Caption: this compound's neutralization of LPS-induced inflammatory response.

Caption: Simplified workflow for key experimental protocols.

V. Conclusion and Future Directions

This compound employs a robust and multi-pronged mechanism of action against Gram-negative bacteria, encompassing initial electrostatic interactions with the outer membrane, potent membrane permeabilization, and subsequent engagement with intracellular targets. Its ability to neutralize LPS further underscores its therapeutic potential, particularly in the context of sepsis. The detailed understanding of these mechanisms, supported by the experimental protocols outlined in this guide, provides a solid foundation for the rational design of more potent and selective this compound analogues. Future research should focus on elucidating the precise nature of the pores formed by this compound, identifying a broader range of intracellular targets, and optimizing its activity and stability in in vivo models. Such efforts will be crucial in translating the promise of this compound into tangible clinical applications for combating the growing threat of antibiotic resistance.

References

- 1. Multifunctional Properties of this compound and Its Aliphatic Analog against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multifunctional Properties of this compound and Its Aliphatic Analogue Against drug-Resistant Bacteria[v1] | Preprints.org [preprints.org]

- 3. Multifunctional Properties of this compound and Its Aliphatic Analog against Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. D-BMAP18 Antimicrobial Peptide Is Active In vitro, Resists to Pulmonary Proteases but Loses Its Activity in a Murine Model of Pseudomonas aeruginosa Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

BMAP-18: A Technical Guide to its Discovery, Origin, and Multifunctional Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMAP-18 is a promising antimicrobial peptide (AMP) derived from a larger bovine cathelicidin, BMAP-27. This document provides a comprehensive technical overview of this compound, detailing its discovery, origin, and multifaceted biological activities. It includes a summary of its potent antimicrobial and antibiofilm efficacy against drug-resistant bacteria, alongside a profile of its comparatively low cytotoxicity. The guide outlines the experimental methodologies employed for its characterization and visualizes its mechanisms of action, including membrane disruption and immunomodulatory signaling pathways. This information is intended to serve as a valuable resource for researchers and professionals in the fields of microbiology, immunology, and drug development.

Discovery and Origin

This compound is a synthetic, truncated version of the bovine myeloid antimicrobial peptide BMAP-27.[1][2] BMAP-27 itself is a 27-residue cathelicidin peptide found in cattle, which, despite its broad-spectrum antimicrobial activity, exhibits significant cytotoxicity to host cells, limiting its therapeutic potential.[1][3] In an effort to develop novel antimicrobial agents with improved cell selectivity, researchers synthesized this compound, which consists of the N-terminal 18 amino acid residues of BMAP-27.[1][3][4] This truncation removes the hydrophobic C-terminal region of BMAP-27, a modification that has been shown to reduce hemolytic activity and enhance cell selectivity while retaining potent antimicrobial effects.[3][4] The amino acid sequence of this compound is GRFKRFRKKFKKLFKKLS-am.[5]

Quantitative Data on Biological Activity

The biological activities of this compound and its analogs have been quantified across several studies. The following tables summarize key findings regarding its antimicrobial, antibiofilm, and cytotoxic effects.

Table 1: Antimicrobial Activity of this compound and its Analogs

| Peptide | Organism | MIC (μM) | MIC (μg/mL) | MBC (μg/mL) | Killing Quotient (KQ) | Reference |

| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) (CCARM 3090) | 16 | - | - | - | [6] |

| This compound-FL | Methicillin-resistant Staphylococcus aureus (MRSA) (CCARM 3090) | 16 | - | - | - | [6] |

| This compound | Multidrug-resistant Pseudomonas aeruginosa (MDRPA) (CCARM 2095) | 32 | - | - | - | [6] |

| This compound-FL | Multidrug-resistant Pseudomonas aeruginosa (MDRPA) (CCARM 2095) | 32 | - | - | - | [6] |

| L-BMAP18 | Pseudomonas aeruginosa (MIC90) | - | 16 | - | ≤ 4 | [5] |

| D-BMAP18 | Pseudomonas aeruginosa (MIC90) | - | 16 | - | ≤ 4 | [5] |

| L-BMAP18 | Stenotrophomonas maltophilia (MIC90) | - | >32 | - | - | [5] |

| D-BMAP18 | Stenotrophomonas maltophilia (MIC90) | - | 16 | - | - | [5] |

| L-BMAP18 | Staphylococcus aureus | - | >32 | - | - | [5] |

| D-BMAP18 | Staphylococcus aureus | - | >32 | - | - | [5] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; KQ ≤ 4 is suggestive of a bactericidal effect.

Table 2: Antibiofilm Activity of this compound and this compound-FL

| Peptide | Organism | Biofilm Inhibition (MBIC) | Biofilm Eradication (MBEC) | Reference |

| This compound | MRSA | Effective inhibition starting at 16 µM | Strong eradication | [1][3] |

| This compound-FL | MRSA | Effective inhibition starting at 16 µM | Strong eradication | [1][3] |

| This compound | MDRPA | Effective inhibition starting at 16 µM | Strong eradication | [1][3] |

| This compound-FL | MDRPA | Effective inhibition starting at 16 µM | Strong eradication | [1][3] |

MBIC: Minimum Biofilm Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration.

Table 3: Cytotoxicity of this compound and its Analogs

| Peptide | Cell Type | Assay | Concentration | Cytotoxicity/Cell Viability | Reference |

| This compound | Sheep Red Blood Cells | Hemolysis | < 16 µM | No hemolytic activity | [1][7] |

| This compound | Sheep Red Blood Cells | Hemolysis | 64 µM | ~20% hemolysis | [1][7] |

| This compound-FL | Sheep Red Blood Cells | Hemolysis | < 16 µM | No hemolytic activity | [1][7] |

| This compound-FL | Sheep Red Blood Cells | Hemolysis | 64 µM | < 10% hemolysis | [1][7] |

| This compound | RAW 264.7 Mouse Macrophages | MTT | - | > 70% cell survival | [1][7] |

| This compound-FL | RAW 264.7 Mouse Macrophages | MTT | - | > 70% cell survival | [1][7] |

| L-BMAP18 | A-549 Human Pulmonary Epithelial Cells | MTT | 5 µg/mL | No significant effect on cell viability | [5][8] |

| D-BMAP18 | A-549 Human Pulmonary Epithelial Cells | MTT | 5 µg/mL | No significant effect on cell viability | [5][8] |

| L-BMAP18 | A-549 Human Pulmonary Epithelial Cells | MTT | 50 µg/mL | Cytotoxic | [5][8] |

| D-BMAP18 | A-549 Human Pulmonary Epithelial Cells | MTT | 50 µg/mL | More cytotoxic than L-isomer | [5][8] |

Experimental Protocols

This section details the methodologies for key experiments cited in the characterization of this compound.

Peptide Synthesis

This compound (GRFKRFRKKFKKLFKKLS-am) and its analogs are synthesized using solid-phase Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a microwave peptide synthesizer.[5] Protected amino acids and appropriate resins are used, with a 5-fold molar excess of the Fmoc-protected amino acid and coupling reagents for each coupling step.[5]

Antimicrobial Susceptibility Testing (MIC & MBC)

Minimum Inhibitory Concentrations (MICs) are determined by the broth microdilution method. Briefly, two-fold serial dilutions of the peptides are prepared in a 96-well plate. Bacterial strains are grown to the mid-logarithmic phase and diluted to a final concentration of 2 x 10^6 CFU/mL. An equal volume of the bacterial suspension is added to each well. The plates are incubated at 37°C for 16-18 hours. The MIC is defined as the lowest peptide concentration that inhibits visible bacterial growth.[5] For the Minimum Bactericidal Concentration (MBC), an aliquot from the wells showing no visible growth is plated on agar plates and incubated. The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.

Hemolysis Assay

The hemolytic activity of the peptides is assessed using fresh sheep red blood cells (sRBCs).[1][7] The sRBCs are washed and resuspended in phosphate-buffered saline (PBS). The peptides at various concentrations are incubated with the sRBC suspension for a specified time (e.g., 1 hour) at 37°C. The samples are then centrifuged, and the absorbance of the supernatant is measured at a wavelength corresponding to hemoglobin release (e.g., 540 nm). Complete hemolysis is determined using a positive control like Triton X-100, and the percentage of hemolysis is calculated relative to this control.[7]

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the peptides against mammalian cells (e.g., RAW 264.7 macrophages or A549 human pulmonary cells) is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dye reduction assay.[1][5][8] Cells are seeded in 96-well plates and incubated until they reach sub-confluence.[8] Serial dilutions of the peptides are added to the cells and incubated for 24 hours.[5][8] After incubation, the medium is removed, and MTT solution is added to each well, followed by further incubation to allow for the formation of formazan crystals. A solubilizing agent (e.g., 10% IGEPAL in 0.01N HCl) is then added to dissolve the crystals.[5] The absorbance is measured at a specific wavelength (e.g., 620 nm), and cell viability is expressed as a percentage of the untreated control.[5]

Membrane Permeabilization Assay (SYTOX Green/Propidium Iodide Uptake)

The ability of this compound to permeabilize bacterial membranes is assessed using fluorescent dyes like SYTOX Green or Propidium Iodide (PI), which can only enter cells with compromised membranes.[1][6] Bacterial cells in their mid-log phase are washed and resuspended in a suitable buffer. The fluorescent dye is added to the cell suspension. The baseline fluorescence is measured before the addition of the peptide. Upon addition of the peptide at its MIC, the fluorescence intensity is monitored over time. An increase in fluorescence indicates membrane permeabilization.[6]

DNA Binding Assay

The interaction of this compound with DNA is evaluated by an agarose gel retardation assay.[1][6] Plasmid DNA (e.g., pBR322) is incubated with increasing concentrations of the peptide for a set time (e.g., 1 hour) at room temperature.[6] The samples are then subjected to electrophoresis on an agarose gel.[6] The migration of the DNA is visualized under UV light after staining with an intercalating agent like ethidium bromide. Retardation of DNA migration indicates the formation of a peptide-DNA complex.[6]

Anti-inflammatory Activity Assay (LPS Neutralization)

The anti-inflammatory properties of this compound are investigated by measuring its ability to neutralize lipopolysaccharide (LPS).[1][4] This can be done through a BODIPY-TR cadaverine (BC) displacement assay, where the fluorescence of BC is quenched upon binding to LPS. The addition of an AMP that binds to LPS will displace BC, leading to an increase in fluorescence.[1] Furthermore, the inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-6, MCP-1) in LPS-stimulated macrophages (e.g., RAW 264.7 cells) is quantified using ELISA.[1][4]

Mechanism of Action and Signaling Pathways

This compound exerts its antimicrobial effects through a multi-pronged approach that involves both direct interaction with the bacterial cell membrane and subsequent engagement with intracellular targets.[1][2] Its anti-inflammatory activity is mediated by its ability to bind and neutralize LPS, thereby inhibiting a key signaling cascade responsible for the inflammatory response.

Antimicrobial Mechanism

The primary mode of action of this compound involves the permeabilization of the bacterial cell membrane.[1][2] As a cationic peptide, it is electrostatically attracted to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria.[9] This initial interaction is followed by the insertion of the peptide into the lipid bilayer, leading to membrane disruption. Evidence from dye leakage assays and the uptake of membrane-impermeable dyes like SYTOX Green and propidium iodide confirms this membrane-destabilizing effect.[1][4][6]

Beyond membrane disruption, this compound can also translocate into the bacterial cytoplasm to interact with intracellular components, including DNA.[1][2] This dual mechanism of action, targeting both the cell envelope and internal processes, contributes to its potent bactericidal activity.

Caption: Antimicrobial mechanism of this compound.

Anti-inflammatory and LPS Neutralization Pathway

This compound demonstrates significant anti-inflammatory properties by directly binding to and neutralizing LPS, a major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock.[1][3] The process begins with this compound competitively binding to the CD14 receptor on macrophages, a key receptor for LPS.[1] Subsequently, it can also bind to free LPS, preventing it from interacting with the Toll-like receptor 4 (TLR4) complex.[3] This inhibition of the LPS-TLR4 signaling cascade leads to a significant reduction in the production and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Monocyte Chemoattractant Protein-1 (MCP-1).[1][4]

Caption: Anti-inflammatory pathway of this compound via LPS neutralization.

Conclusion

This compound represents a significant advancement in the development of antimicrobial peptides. Its discovery as a truncated analog of BMAP-27 has successfully addressed the challenge of cytotoxicity while preserving potent antimicrobial and antibiofilm activities against clinically relevant, drug-resistant pathogens. The dual mechanism of membrane disruption and intracellular targeting, coupled with its notable anti-inflammatory and LPS-neutralizing capabilities, positions this compound as a promising candidate for further preclinical and clinical investigation. This technical guide provides a foundational understanding of this compound for researchers and professionals dedicated to combating the growing threat of antibiotic resistance.

References

- 1. Multifunctional Properties of this compound and Its Aliphatic Analog against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multifunctional Properties of this compound and Its Aliphatic Analog against Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. preprints.org [preprints.org]

- 4. Cell selectivity, mechanism of action and LPS-neutralizing activity of bovine myeloid antimicrobial peptide-18 (this compound) and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. D-BMAP18 Antimicrobial Peptide Is Active In vitro, Resists to Pulmonary Proteases but Loses Its Activity in a Murine Model of Pseudomonas aeruginosa Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | D-BMAP18 Antimicrobial Peptide Is Active In vitro, Resists to Pulmonary Proteases but Loses Its Activity in a Murine Model of Pseudomonas aeruginosa Lung Infection [frontiersin.org]

- 9. Antimicrobial peptides: mechanism of action, activity and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

BMAP-18: A Technical Guide to its Biological Properties and Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMAP-18, a truncated peptide derived from the bovine myeloid antimicrobial peptide BMAP-27, has emerged as a promising candidate for novel antimicrobial and anti-inflammatory therapies. This document provides an in-depth technical overview of the core biological properties and activities of this compound. It summarizes key quantitative data, details experimental methodologies for its characterization, and visualizes its mechanisms of action and related signaling pathways. This guide is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of new anti-infective and immunomodulatory agents.

Core Biological Activities

This compound exhibits a spectrum of biological activities, primarily centered around its potent antimicrobial and anti-inflammatory properties. Unlike its parent peptide, BMAP-27, this compound demonstrates reduced cytotoxicity, making it a more attractive candidate for therapeutic development.[1]

Antimicrobial Activity

This compound displays broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[2][3] Its efficacy is particularly noted against pathogens such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa (MDRPA).[2][3] The D-enantiomer of this compound, D-BMAP18, has also shown significant activity against P. aeruginosa and Stenotrophomonas maltophilia isolates from cystic fibrosis patients.

Anti-biofilm Activity

In addition to its effects on planktonic bacteria, this compound is effective in both preventing the formation of and eradicating existing bacterial biofilms.[2][3] This is a critical property for combating chronic and persistent infections that are often associated with biofilm formation.

Anti-inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by neutralizing lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock.[4] This neutralization leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattrapent protein-1 (MCP-1) in LPS-stimulated macrophages.[5]

Cytotoxicity

A key advantage of this compound over its parent molecule is its reduced toxicity towards mammalian cells.[1] It exhibits low hemolytic activity against red blood cells and lower cytotoxicity against various cell lines, including human pulmonary epithelial cells and mouse macrophages, when compared to BMAP-27 and other antimicrobial peptides like melittin.[5][6]

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of this compound and its analogues.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound and Analogues

| Peptide | Organism | Strain | MIC (µM) | Reference |

| This compound | Staphylococcus aureus | MRSA (CCARM 3090) | 16 | [2] |

| This compound-FL | Staphylococcus aureus | MRSA (CCARM 3090) | 16 | [2] |

| This compound | Pseudomonas aeruginosa | MDRPA (CCARM 2095) | 32 | [2] |

| This compound-FL | Pseudomonas aeruginosa | MDRPA (CCARM 2095) | 32 | [2] |

| D-BMAP18 | Pseudomonas aeruginosa | RP73 | 16 µg/mL | [6] |

| D-BMAP18 | Pseudomonas aeruginosa | PA10 | 16 µg/mL | [6] |

| D-BMAP18 | Stenotrophomonas maltophilia | SM122 | 16 µg/mL | [6] |

Table 2: Cytotoxicity Data for this compound and Analogues

| Peptide | Assay | Cell Type | Concentration | Result | Reference |

| This compound | Hemolysis | Sheep Red Blood Cells | < 16 µM | No hemolysis | [5] |

| This compound | Hemolysis | Sheep Red Blood Cells | 64 µM | ~20% hemolysis | [5] |

| This compound-FL | Hemolysis | Sheep Red Blood Cells | 64 µM | < 10% hemolysis | [5] |

| This compound | MTT Assay | RAW 264.7 Macrophages | Not specified | > 70% cell survival | [5] |

| This compound-FL | MTT Assay | RAW 264.7 Macrophages | Not specified | > 70% cell survival | [5] |

| D-BMAP18 | MTT Assay | A-549 Human Pulmonary Cells | 5 µg/mL | No significant effect on viability | [6] |

| D-BMAP18 | MTT Assay | A-549 Human Pulmonary Cells | 50 µg/mL | Cytotoxic | [6] |

Mechanism of Action

The antimicrobial and anti-inflammatory activities of this compound are attributed to a multi-faceted mechanism of action that involves direct interaction with bacterial components and modulation of host immune responses.

Antimicrobial Mechanism

The primary antimicrobial mechanism of this compound involves a two-step process: membrane permeabilization followed by intracellular targeting.[2][3]

-

Membrane Permeabilization: As a cationic peptide, this compound electrostatically interacts with the negatively charged components of bacterial membranes, such as lipopolysaccharide (LPS) in Gram-negative bacteria and lipoteichoic acid in Gram-positive bacteria. This interaction disrupts the membrane integrity, leading to permeabilization.[2][3] However, unlike peptides that cause complete membrane lysis, this compound is suggested to form small channels or pores that allow the passage of ions and protons, leading to membrane depolarization, but not larger molecules.[4]

-

Intracellular Targeting: Following membrane translocation, this compound can interact with intracellular components. Evidence suggests that this compound has a high affinity for intracellular DNA, and this binding may interfere with essential cellular processes like DNA replication and protein synthesis, ultimately leading to bacterial cell death.[7][8] At low concentrations, this compound has also been shown to disrupt the mitochondrial potential in parasites, inducing apoptosis, while at higher concentrations, it causes necrotic cell death by inducing membrane lesions.[1]

Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of this compound is primarily mediated by its ability to bind and neutralize LPS.[4] This action prevents the activation of the Toll-like receptor 4 (TLR4) signaling pathway, a key cascade in the innate immune response to Gram-negative bacterial infections.

-

LPS Binding: this compound directly binds to LPS, preventing it from interacting with LPS-binding protein (LBP) and the CD14 receptor on the surface of macrophages.[5]

-

Inhibition of TLR4 Activation: By sequestering LPS, this compound inhibits the formation of the LPS-CD14-MD2-TLR4 complex, which is essential for initiating the downstream signaling cascade.

-

Suppression of Pro-inflammatory Cytokines: The inhibition of TLR4 activation leads to the downregulation of intracellular signaling pathways, such as the NF-κB pathway, resulting in a significant reduction in the transcription and release of pro-inflammatory cytokines like TNF-α, IL-6, and MCP-1.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism (MIC) and the lowest concentration that results in microbial death (MBC).

Materials:

-

Test peptide (this compound)

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

Mueller-Hinton Agar (MHA)

-

Sterile 96-well microtiter plates

-

Sterile test tubes

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation: Inoculate a single bacterial colony into MHB and incubate overnight at 37°C with shaking. Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

-

Peptide Dilution: Prepare a stock solution of this compound. Perform serial two-fold dilutions of the peptide in MHB in a 96-well microtiter plate.

-

Inoculation: Add an equal volume of the prepared bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without peptide) and a negative control (MHB without bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth (turbidity) is observed.

-

MBC Determination: To determine the MBC, take an aliquot from the wells showing no visible growth and plate it onto MHA plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration of the peptide that results in a ≥99.9% reduction in the initial inoculum count.[6]

Hemolysis Assay

This assay assesses the cytotoxic effect of the peptide on red blood cells.

Materials:

-

Test peptide (this compound)

-

Fresh red blood cells (e.g., sheep or human)

-

Phosphate-buffered saline (PBS)

-

Triton X-100 (for positive control)

-

Sterile microcentrifuge tubes

-

96-well microtiter plate

-

Spectrophotometer

Procedure:

-

RBC Preparation: Wash the red blood cells three times with PBS by centrifugation. Resuspend the washed RBCs in PBS to a final concentration of 4% (v/v).

-

Peptide Dilution: Prepare serial dilutions of this compound in PBS in microcentrifuge tubes.

-

Incubation: Add the RBC suspension to each tube containing the peptide dilutions. For the positive control, add Triton X-100 (to a final concentration of 1%) to induce 100% hemolysis. For the negative control, use PBS alone. Incubate the tubes at 37°C for 1 hour with gentle shaking.

-

Centrifugation: Centrifuge the tubes to pellet the intact RBCs.

-

Absorbance Measurement: Carefully transfer the supernatant to a 96-well plate and measure the absorbance at 540 nm, which corresponds to the release of hemoglobin.

-

Calculation: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.[9][10][11][12]

Cytotoxicity (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Test peptide (this compound)

-

Mammalian cell line (e.g., RAW 264.7 macrophages, A-549)

-

Cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Sterile 96-well cell culture plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Peptide Treatment: Remove the medium and add fresh medium containing various concentrations of this compound to the wells. Include untreated cells as a negative control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Calculation: Cell viability is expressed as a percentage of the absorbance of the untreated control cells.[1][13][14][15][16]

Conclusion

This compound is a multifunctional peptide with potent antimicrobial and anti-inflammatory activities, coupled with a favorable safety profile. Its dual mechanism of action, involving both membrane disruption and intracellular targeting, makes it a robust candidate against a wide range of pathogens, including those resistant to conventional antibiotics. Furthermore, its ability to neutralize LPS and dampen the subsequent inflammatory cascade highlights its potential for treating sepsis and other inflammatory conditions. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound as a novel therapeutic agent.

References

- 1. Methods for In Vitro Analysis of Antimicrobial Activity and Toxicity of Anti-keratitis Peptides: Bacterial Viability in Tears, MTT, and TNF-α Release Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multifunctional Properties of this compound and Its Aliphatic Analog against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multifunctional Properties of this compound and Its Aliphatic Analog against Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell selectivity, mechanism of action and LPS-neutralizing activity of bovine myeloid antimicrobial peptide-18 (this compound) and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. D-BMAP18 Antimicrobial Peptide Is Active In vitro, Resists to Pulmonary Proteases but Loses Its Activity in a Murine Model of Pseudomonas aeruginosa Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. static.igem.org [static.igem.org]

- 10. 2.7. Hemolytic Activity Analysis [bio-protocol.org]

- 11. mdpi.com [mdpi.com]

- 12. Traditional and Computational Screening of Non-Toxic Peptides and Approaches to Improving Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. cyrusbio.com.tw [cyrusbio.com.tw]

The Predicted Secondary Structure of BMAP-18: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the predicted and experimentally determined secondary structure of BMAP-18, a potent 18-residue antimicrobial peptide (AMP) derived from the N-terminal region of the bovine myeloid antimicrobial peptide BMAP-27.[1][2] Understanding the structural characteristics of this compound is crucial for elucidating its mechanism of action and for the rational design of novel therapeutic agents with enhanced efficacy and selectivity.

Physicochemical Properties of this compound

This compound is a cationic peptide characterized by a specific amino acid sequence that dictates its amphipathic nature. Its key physicochemical properties, predicted using tools like the HeliQuest server, are summarized below.[1][3]

| Property | Value | Reference |

| Amino Acid Sequence | GRFKRFRKKFKKLFKKLS | [4] |

| Net Charge (at pH 7) | +10 | [1][3] |

| Hydrophobic Moment (µH) | 0.710 | [1][3] |

| Molecular Formula | C113H188N34O20 | [4] |

| Molecular Weight | 2343 g/mol | [4] |

Predicted Secondary Structure: The Amphipathic α-Helix

In silico modeling predicts that this compound forms an amphipathic α-helical structure, a common feature among many membrane-active antimicrobial peptides.[1] This amphipathicity, characterized by the spatial separation of hydrophobic and hydrophilic (cationic) residues, is critical for its interaction with and disruption of microbial membranes.

A helical wheel projection visually represents this amphipathicity. The diagram below illustrates how the positively charged (Arg, Lys) and hydrophobic (Phe, Leu) residues are segregated on opposite faces of the helix. This arrangement facilitates the peptide's initial electrostatic attraction to the negatively charged components of bacterial membranes and subsequent insertion of its hydrophobic face into the lipid bilayer.

Experimental Determination of Secondary Structure

Circular Dichroism (CD) spectroscopy is the primary experimental technique used to analyze the secondary structure of peptides in different environments.[5] Studies on this compound reveal that its conformation is highly dependent on the solvent environment, a characteristic feature of many AMPs that are unstructured in aqueous solution and fold upon encountering a microbial membrane.[1][3]

Summary of CD Spectroscopy Findings

In an aqueous environment, such as a phosphate buffer, this compound adopts a disordered or random coil conformation.[3] However, in the presence of membrane-mimicking environments, such as sodium dodecyl sulfate (SDS) micelles or 2,2,2-trifluoroethanol (TFE), the peptide undergoes a significant conformational change to a predominantly α-helical structure.[1][3] This is evidenced by the characteristic CD spectra with double-negative maxima at approximately 208 nm and 222 nm.[3]

| Environment | Mimics | Predominant Secondary Structure | Reference |

| 10 mM Sodium Phosphate Buffer (pH 7.4) | Aqueous / Physiological | Random Coil / Unstructured | [1][3] |

| 30 mM Sodium Dodecyl Sulfate (SDS) | Anionic Bacterial Membrane | α-Helical | [1][3] |

| 50% 2,2,2-Trifluoroethanol (TFE) | Hydrophobic Membrane Core | α-Helical | [1][3] |

Experimental Protocol: Circular Dichroism Spectroscopy

The following is a generalized protocol for analyzing the secondary structure of this compound based on published methodologies.[1][6]

1. Peptide Preparation:

-

Synthesize and purify this compound (Sequence: GRFKRFRKKFKKLFKKLS) via solid-phase synthesis and reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the molecular mass using mass spectrometry.

-

Prepare a stock solution of the peptide in sterile water or a suitable buffer. Determine the precise concentration, for example, by UV absorbance if aromatic residues are present or by quantitative amino acid analysis.

2. Sample Preparation:

-

Prepare the following solvents:

-

Aqueous buffer: 10 mM sodium phosphate, pH 7.4.

-

Anionic micelle solution: 30 mM SDS in 10 mM sodium phosphate buffer.

-

Hydrophobic solution: 50% (v/v) TFE in 10 mM sodium phosphate buffer.

-

-

Dilute the peptide stock solution in each of the above solvents to a final concentration typically in the range of 30-75 µM.

3. CD Spectropolarimeter Setup:

-

Use a calibrated CD spectropolarimeter (e.g., Jasco J-715/J-815).[1]

-

Purge the instrument with dry nitrogen gas.

-

Set the temperature to 25°C using a Peltier temperature controller.[1]

4. Data Acquisition:

-

Record a baseline spectrum for each solvent (without the peptide) and subtract it from the corresponding sample spectrum.

-

Scan the peptide samples over a wavelength range of 190 nm to 250 nm.[1]

-

Typical scan parameters include:

-

Scan speed: 20-50 nm/min

-

Bandwidth: 1.0 nm

-

Response time: 2 seconds

-

-

Average at least three scans for each sample to improve the signal-to-noise ratio.[1][7]

5. Data Analysis:

-

Convert the raw CD signal (in millidegrees) to Mean Residue Ellipticity ([θ]) using the following formula: [θ] = (θ_obs * 100) / (c * n * l) where:

-

θ_obs is the observed ellipticity in degrees.

-

c is the molar concentration of the peptide.

-

n is the number of amino acid residues (18 for this compound).

-

l is the path length of the cuvette in centimeters (0.1 cm for a 1 mm cuvette).

-

-

Analyze the resulting spectra: a spectrum with negative bands near 208 nm and 222 nm is characteristic of an α-helix, while a strong negative band near 200 nm indicates a random coil structure.[5]

In Silico Prediction and Analysis Workflow

Computational tools are invaluable for predicting the structure and function of novel peptides before undertaking costly and time-consuming experimental work. A typical workflow for the in silico analysis of an antimicrobial peptide like this compound is outlined below.

Biological Context: Mechanism and Inhibition of LPS Signaling

The amphipathic α-helical structure of this compound is directly related to its dual functions: direct antimicrobial activity and potent anti-inflammatory (LPS-neutralizing) activity.[1][8] this compound can bind to and neutralize lipopolysaccharide (LPS), the major endotoxin component of the outer membrane of Gram-negative bacteria. This prevents LPS from triggering a hyperinflammatory response in host cells via the Toll-like receptor 4 (TLR4) signaling pathway.[9][10]

The pathway begins when LPS, aided by LPS-Binding Protein (LBP), is transferred to the CD14 receptor, which then presents it to the TLR4/MD-2 complex.[9][10] This initiates a downstream cascade, primarily through the MyD88-dependent pathway, leading to the activation of NF-κB and the subsequent transcription of pro-inflammatory cytokines like TNF-α and IL-6.[10][11] this compound can interrupt this cascade at its earliest stages, likely by directly binding and sequestering LPS and potentially by competing with LPS for binding to the CD14 receptor.[1]

References

- 1. Multifunctional Properties of this compound and Its Aliphatic Analog against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. This compound [anaspec.com]

- 5. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubcompare.ai [pubcompare.ai]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

BMAP-18: A Comprehensive Technical Guide to its Amino Acid Sequence, Multifunctional Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of BMAP-18, a promising antimicrobial peptide (AMP). It details its amino acid sequence, physicochemical characteristics, and multifaceted biological activities, including its potent antimicrobial, antibiofilm, and immunomodulatory effects. This document also includes detailed experimental protocols for key assays and visual representations of its mechanism of action and experimental workflows to support further research and development.

Introduction to this compound

This compound (Bovine Myeloid Antimicrobial Peptide-18) is an 18-residue cathelicidin-derived peptide, truncated from the N-terminus of the bovine peptide BMAP-27.[1][2] The removal of the hydrophobic C-terminal of BMAP-27 results in this compound having significantly lower cytotoxicity to mammalian cells while retaining potent antimicrobial activity.[1][3] This improved therapeutic index makes this compound and its analogs promising candidates for the development of novel therapeutics against multidrug-resistant bacteria.[1][2]

This compound exhibits a broad spectrum of activity, not only directly killing pathogens but also modulating the host's immune response and combating bacterial biofilms.[1][2] Its mechanism of action involves membrane permeabilization and subsequent interaction with intracellular targets.[1][2] This guide will explore these properties in detail, providing the necessary quantitative data and methodologies for its study.

This compound: Amino Acid Sequence and Physicochemical Properties

This compound is characterized by a high proportion of cationic and hydrophobic residues, which are crucial for its antimicrobial function.[1] In aqueous solutions, this compound has an unstructured conformation, but it adopts a distinct α-helical structure in membrane-mimicking environments, a key feature for its membrane-disrupting activity.[1]

One notable analog, this compound-FL, was developed by replacing the aromatic phenylalanine (F) residues with the aliphatic amino acid leucine (L) to investigate the role of aromaticity in the peptide's function.[1]

Table 1: Physicochemical Properties of this compound and its Aliphatic Analog, this compound-FL

| Peptide | Amino Acid Sequence | Net Charge | Hydrophobic Moment (µH) | Molecular Mass (Da) |

| This compound | GRFKRFRKKFKKLFKKLS | +10 | 0.710 | 2344.9 |

| This compound-FL | GRLKRLRKKFKKLFKKLS | +10 | 0.693 | 2240.9 |

Data sourced from a study by Lee et al., 2023.[1][4]

Multifunctional Significance of this compound

This compound's therapeutic potential stems from its diverse biological activities, which are summarized below.

Antimicrobial Activity

This compound demonstrates potent antimicrobial activity against a range of pathogens, including antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Pseudomonas aeruginosa (MDRPA).[1][2] Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the peptide that inhibits visible bacterial growth.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound and Analogs

| Peptide | MIC (µM) vs. MRSA (CCARM 3090) | MIC (µM) vs. MDRPA (CCARM 2095) |

| This compound | 16 | 32 |

| This compound-FL | 16 | 32 |

| Melittin (Control) | 4 | 8 |

These values indicate that both this compound and its aliphatic analog have comparable and potent activity against these resistant strains.[1][5]

Mechanism of Action

The primary mechanism of this compound involves a multi-step process targeting the bacterial cell.

-

Electrostatic Attraction : The cationic nature of this compound facilitates its initial binding to the anionic components of bacterial membranes (like lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria).

-

Membrane Permeabilization : Upon binding, the peptide inserts into the lipid bilayer, adopting an α-helical structure. This disrupts the membrane integrity, leading to the formation of pores or channels.[3][6] This permeabilization causes leakage of cellular contents and dissipation of the membrane potential, ultimately leading to cell death.[1][6]

-

Intracellular Targeting : Following membrane disruption, this compound can translocate into the cytoplasm and interact with intracellular targets, such as DNA, further ensuring bacterial killing.[1][2]

This compound demonstrates a preference for Gram-negative bacteria in its membrane-targeting capability, while its analog this compound-FL shows a more pronounced effect against Gram-positive bacteria.[1]

Antibiofilm Activity

Bacterial biofilms are notoriously difficult to treat due to their protective extracellular matrix. This compound is effective at both preventing the formation of biofilms and eradicating pre-formed ones.[1][2]

Table 3: Antibiofilm Activity of this compound and this compound-FL

| Activity | Concentration (µM) vs. MRSA | Concentration (µM) vs. MDRPA |

| MBIC₉₀ (90% Biofilm Inhibition) | 16 | 16 |

| MBEC₉₀ (90% Biofilm Eradication) | 8 | 8 |

MBIC (Minimum Biofilm Inhibitory Concentration) and MBEC (Minimum Biofilm Eradication Concentration) values demonstrate the potent antibiofilm properties of this compound and its analog.[1][5]

Immunomodulatory and Anti-Inflammatory Effects

Beyond its direct antimicrobial actions, this compound can modulate the host immune response. A key activity is its ability to neutralize lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of septic shock.[1][6] By binding to LPS, this compound prevents it from interacting with host receptors like CD14 and Toll-like receptor 4 (TLR4), thereby inhibiting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.[1]

Table 4: Inhibition of Pro-inflammatory Cytokines by this compound Analogs in LPS-Stimulated RAW 264.7 Macrophages

| Peptide (at 4 µM) | IL-6 Expression (% of Control) | MCP-1 Expression (% of Control) | TNF-α Expression (% of Control) |

| This compound-FL | ≤10% | No significant inhibition by this compound | ≤10% |

| LL-37 (Control) | ≤10% | ≤10% | ≤10% |

The aliphatic analog this compound-FL shows superior anti-inflammatory activity, significantly reducing cytokine expression even at low concentrations.[1][5][7]

Cytotoxicity Profile

A critical aspect for any therapeutic candidate is its safety profile. This compound is noted for its low cytotoxicity towards mammalian cells compared to its parent peptide, BMAP-27.[1][3] This is assessed through hemolysis assays (measuring red blood cell lysis) and cytotoxicity assays against cell lines.

Table 5: Cytotoxicity of this compound and this compound-FL

| Peptide | Hemolysis (%) at 64 µM | Cell Viability (%) in RAW 264.7 cells |

| This compound | ~20% | >70% |

| This compound-FL | <10% | >70% |

Both peptides exhibit low hemolytic activity and maintain high cell viability in mouse macrophages at concentrations effective for antimicrobial activity.[1][8]

Visualizing this compound's Context and Mechanisms

The following diagrams, generated using Graphviz, illustrate key relationships and pathways involving this compound.

References

- 1. Multifunctional Properties of this compound and Its Aliphatic Analog against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Multifunctional Properties of this compound and Its Aliphatic Analog against Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. Cell selectivity, mechanism of action and LPS-neutralizing activity of bovine myeloid antimicrobial peptide-18 (this compound) and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Core Relationship Between BMAP-18 and BMAP-27

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bovine Myeloid Antimicrobial Peptides (BMAPs) are members of the cathelicidin family of host defense peptides, characterized by their potent, broad-spectrum antimicrobial activity. This guide focuses on two prominent members of this family, BMAP-27, and its truncated derivative, BMAP-18. Understanding the nuanced relationship between their structure, activity, and toxicity is paramount for the development of novel antimicrobial and immunomodulatory therapeutics. This compound, which comprises the N-terminal 18 amino acid residues of BMAP-27, has emerged as a promising therapeutic candidate due to its retained antimicrobial efficacy and significantly reduced cytotoxicity compared to the full-length peptide.[1][2][3][4] This document provides a comprehensive analysis of their comparative properties, detailed experimental methodologies, and visual representations of their structural and functional relationships.

Structural and Physicochemical Properties

BMAP-27 is a 27-amino-acid peptide with an amidated C-terminus, possessing an α-helical structure.[1] this compound is a direct truncation of BMAP-27, lacking the nine C-terminal hydrophobic residues of the parent molecule.[5][6] This structural modification is the primary determinant of the differences in their biological activities.

| Property | BMAP-27 | This compound | Reference(s) |

| Amino Acid Sequence | GRFKRFRKKFKKLFKKLSPVIPLLHLG | GRFKRFRKKFKKLFKKLS | [5][7] |

| Molecular Weight ( g/mol ) | ~3283.1 | ~2343 | [7][8] |

| Net Charge | +12 | +10 | [1][9] |

| Hydrophobic Moment (µH) | Not explicitly stated | 0.710 | [10] |

Comparative Biological Activity

Antimicrobial Activity

Both BMAP-27 and this compound exhibit potent antimicrobial activity against a broad range of pathogens, including antibiotic-resistant strains. However, the removal of the hydrophobic C-terminus in this compound influences its activity spectrum and potency.

| Organism | BMAP-27 MIC (µM) | This compound MIC (µM) | Reference(s) |

| Methicillin-resistant Staphylococcus aureus (MRSA) (CCARM 3090) | Not explicitly stated | 16 | [1] |

| Multidrug-resistant Pseudomonas aeruginosa (MDRPA) (CCARM 2095) | Not explicitly stated | 32 | [1] |

| Pseudomonas aeruginosa (MIC90) | Not explicitly stated | 16 µg/mL | [11] |

| Stenotrophomonas maltophilia (MIC90) | Not explicitly stated | >32 and 16 µg/mL (L- and D-isomers) | [11] |

| Streptococcus mutans (clinical isolates) | 1.8-3.8 µg/mL (as BMAP27-Melittin-NP) | Not applicable | [12][13] |

| Escherichia coli | MIC often ≤ 2-fold different from BMAP-27B | Not explicitly stated | [14] |

| Klebsiella pneumoniae | MIC often ≤ 2-fold different from BMAP-27B | Not explicitly stated | [14] |

Cytotoxicity

A key differentiator between BMAP-27 and this compound is their toxicity towards mammalian cells. The truncation of the hydrophobic C-terminus in this compound significantly reduces its hemolytic and cytotoxic effects, leading to a much-improved therapeutic index.[1][2][3][4]

| Cell Type | BMAP-27 | This compound | Reference(s) |

| Sheep Red Blood Cells (sRBCs) | Higher hemolytic activity | ~20% hemolysis at 64 µM | [1][15] |

| RAW 264.7 Mouse Macrophages | Higher cytotoxicity | >70% cell survival at concentrations below 64 µM | [1][16] |

| Various Mammalian and Insect Cell Lines | More cytotoxic | Reduced cytotoxicity (approximately 2-8 fold) | [17] |

Mechanism of Action

The antimicrobial mechanism of both peptides involves membrane interaction and disruption, though the specifics differ due to their structural variations.

BMAP-27 is thought to act via a more disruptive "carpet-like" or pore-forming mechanism, leading to rapid and extensive membrane damage.[2] In contrast, this compound appears to form smaller, more selective ion channels, causing membrane depolarization and subsequently targeting intracellular components like DNA.[2][10]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from the broth microdilution method.[18][19][20]

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial strains

-

Peptide stock solutions

-

Spectrophotometer or plate reader

Procedure:

-

Prepare serial two-fold dilutions of this compound and BMAP-27 in MHB in a 96-well plate.

-

Grow bacterial cultures to the mid-logarithmic phase and dilute to a final concentration of approximately 5 x 10^5 CFU/mL in MHB.

-

Add the bacterial suspension to each well of the microtiter plate containing the peptide dilutions. Include positive (bacteria only) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Hemolytic Assay

This protocol assesses the peptide's ability to lyse red blood cells.[21][22][23]

Materials:

-

Fresh red blood cells (e.g., human or sheep)

-

Phosphate-buffered saline (PBS)

-

Triton X-100 (for positive control)

-

96-well plates

-

Centrifuge

-

Spectrophotometer

Procedure:

-

Wash fresh red blood cells with PBS three times by centrifugation.

-

Resuspend the washed red blood cells in PBS to a final concentration of 1-2% (v/v).

-

Prepare serial dilutions of the peptides in PBS in a 96-well plate.

-

Add the red blood cell suspension to each well. Include a negative control (PBS) and a positive control (0.1-1% Triton X-100 for 100% hemolysis).

-

Incubate the plate at 37°C for 1 hour.

-

Centrifuge the plate to pellet the intact red blood cells.

-

Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 540 nm.

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

MTT Cytotoxicity Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[24][25][26][27][28]

Materials:

-

Mammalian cell line (e.g., RAW 264.7)

-

Cell culture medium

-

96-well tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO, acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a desired density and allow them to attach overnight.

-

Replace the medium with fresh medium containing serial dilutions of the peptides.

-

Incubate the plate for 24 hours at 37°C in a CO2 incubator.

-

Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

-

Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the untreated control.

Conclusion

The relationship between this compound and BMAP-27 provides a compelling case study in peptide engineering for therapeutic applications. The truncation of BMAP-27 to this compound successfully mitigates the cytotoxicity associated with the hydrophobic C-terminus while preserving potent antimicrobial and immunomodulatory activities. This enhanced therapeutic window makes this compound a more attractive candidate for further development as a novel anti-infective agent. The detailed protocols and comparative data presented in this guide offer a valuable resource for researchers and drug developers working to harness the potential of these and other antimicrobial peptides.

References

- 1. Multifunctional Properties of this compound and Its Aliphatic Analog against Drug-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell selectivity, mechanism of action and LPS-neutralizing activity of bovine myeloid antimicrobial peptide-18 (this compound) and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. BMAP-27 peptide [novoprolabs.com]

- 8. This compound [anaspec.com]

- 9. Design and characterization of a new hybrid peptide from LL-37 and BMAP-27 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. D-BMAP18 Antimicrobial Peptide Is Active In vitro, Resists to Pulmonary Proteases but Loses Its Activity in a Murine Model of Pseudomonas aeruginosa Lung Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Antibacterial and Anti-biofilm Traits of the Novel BMAP-27-Melittin Conjugated Peptide Nanoparticle Against Streptococcus mutans: Clinical Isolates from Oral Cavity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Antibacterial and Anti-biofilm Traits of the Novel BMAP-27-Melittin Conjugated Peptide Nanoparticle Against Streptococcus mutans: Clinical Isolates from Oral Cavity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 19. Determination of Minimum Inhibitory Concentration (MIC) of the Peptides [bio-protocol.org]

- 20. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubcompare.ai [pubcompare.ai]

- 23. Antibacterial and Hemolytic Activity of Antimicrobial Hydrogels Utilizing Immobilized Antimicrobial Peptides [mdpi.com]

- 24. Methods for In Vitro Analysis of Antimicrobial Activity and Toxicity of Anti-keratitis Peptides: Bacterial Viability in Tears, MTT, and TNF-α Release Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. merckmillipore.com [merckmillipore.com]

- 27. cyrusbio.com.tw [cyrusbio.com.tw]

- 28. bds.berkeley.edu [bds.berkeley.edu]

In Silico Deep Dive: Unraveling the Multifaceted Properties of BMAP-18

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BMAP-18 (Bovine Myeloid Antimicrobial Peptide-18) is a cationic antimicrobial peptide, a truncated form of BMAP-27, which has garnered significant scientific interest due to its potent antimicrobial activity against a broad spectrum of pathogens, including multidrug-resistant strains.[1] Its multifaceted properties, including anti-inflammatory and antibiofilm activities, coupled with reduced cytotoxicity compared to its parent molecule, position it as a promising candidate for therapeutic development.[1][2] This technical guide provides a comprehensive in silico analysis of this compound, offering a detailed exploration of its physicochemical properties, biological activities, and mechanism of action. Furthermore, this document outlines detailed protocols for key in silico experiments, enabling researchers to replicate and expand upon these findings.

Data Presentation

Physicochemical Properties of this compound

The fundamental physicochemical characteristics of this compound are crucial for understanding its biological function. These properties, determined through in silico analysis and experimental validation, are summarized below.

| Property | Value | Reference |

| Amino Acid Sequence | GRFKRFRKKFKKLFKKLS | [3] |

| Molecular Mass | 2343.0 g/mol | [1][3] |

| Net Charge (at pH 7) | +10 | [1] |

| Hydrophobic Moment (µH) | 0.710 | [1] |

Antimicrobial Activity of this compound

This compound exhibits potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is a key measure of this activity.

| Target Organism | Strain | MIC (µM) | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | CCARM 3090 | 16 | - | [1][4] |

| Pseudomonas aeruginosa (MDRPA) | CCARM 2095 | 32 | - | [1][4] |

| Pseudomonas aeruginosa | Clinical Isolates (MIC90) | - | 16 | [5] |

| Stenotrophomonas maltophilia | Clinical Isolates (MIC90) | - | >32 | [5] |

Cytotoxicity of this compound

A critical aspect of therapeutic peptide development is assessing its toxicity towards host cells. This compound generally displays low cytotoxicity at its effective antimicrobial concentrations.

| Cell Type | Assay | Concentration | Effect | Reference |

| Sheep Red Blood Cells | Hemolysis | < 16 µM | No significant hemolysis | [1][2] |

| Sheep Red Blood Cells | Hemolysis | 64 µM | ~20% hemolysis | [1][2] |

| RAW 264.7 Macrophages | MTT Assay | Not specified | >70% cell survival | [1] |

| A-549 Human Pulmonary Epithelial Cells | MTT Assay | 5 µg/mL | No significant effect on cell viability | [5][6] |

| A-549 Human Pulmonary Epithelial Cells | MTT Assay | 50 µg/mL | Cytotoxic | [5][6] |

Mechanism of Action

The antimicrobial action of this compound is primarily attributed to its ability to interact with and disrupt bacterial cell membranes, leading to increased permeability and ultimately cell death.[1][2] This interaction is facilitated by the peptide's cationic nature, which promotes binding to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria.[7] Following membrane binding, this compound is thought to form pores or channels, disrupting the membrane integrity.[8] Additionally, there is evidence for intracellular targeting, suggesting that this compound may also exert its effects after translocation across the bacterial membrane.[1][2]

Anti-inflammatory Activity

This compound exhibits notable anti-inflammatory properties by neutralizing LPS, a potent inflammatory trigger from Gram-negative bacteria.[7][8] This neutralization prevents LPS from binding to the CD14/TLR4 receptor complex on immune cells, thereby inhibiting the downstream signaling cascade that leads to the production of pro-inflammatory cytokines like TNF-α, IL-6, and MCP-1.[1][7][9]

Experimental Protocols: In Silico Analysis

The following protocols outline the methodologies for the in silico analysis of this compound properties.

Physicochemical Property Prediction

This protocol describes the use of online bioinformatics tools to predict the basic physicochemical properties of this compound.

Objective: To determine the molecular weight, net charge, and hydrophobic moment of this compound.

Methodology:

-

Obtain the Amino Acid Sequence: The primary amino acid sequence of this compound (GRFKRFRKKFKKLFKKLS) is the input for all analyses.

-

Utilize a Peptide Analysis Tool: Employ a comprehensive online tool such as the Antimicrobial Peptide Database (APD) calculator or ExPASy's ProtParam.

-

Input the Sequence: Paste the this compound sequence into the designated input field of the chosen tool.

-

Calculate Properties:

-

Molecular Weight: The tool will calculate the molecular weight based on the sum of the average isotopic masses of the amino acids, adjusted for the loss of a water molecule per peptide bond.

-

Net Charge: The net charge is calculated based on the number of positively charged (Lysine, Arginine) and negatively charged (Aspartic Acid, Glutamic Acid) residues at a specified pH (typically 7.0).

-

-

Helical Wheel Projection and Hydrophobic Moment:

-

Use a specialized tool like HeliQuest to generate a helical wheel projection.

-

Input the this compound sequence.

-

The tool will generate a visual representation of the peptide's alpha-helical conformation, illustrating the distribution of hydrophobic and hydrophilic residues.

-

The hydrophobic moment (µH), a measure of the amphipathicity of the helix, will be calculated.

-

Secondary Structure Prediction

This protocol details the prediction of the secondary structure of this compound in different environments.

Objective: To predict the secondary structure of this compound in aqueous and membrane-mimicking environments.

Methodology:

-

Access a Secondary Structure Prediction Server: Utilize a server such as PSIPRED or JPred.

-

Input the Peptide Sequence: Submit the this compound amino acid sequence.

-

Perform Prediction: The server will use algorithms based on machine learning or neural networks to predict the propensity of each amino acid to be in an alpha-helix, beta-sheet, or random coil conformation.

-

Interpret Results: The output will typically be a graphical representation of the predicted secondary structure along the length of the peptide. For antimicrobial peptides like this compound, an induced alpha-helical structure is often observed in membrane-mimicking environments.

Molecular Docking with a Bacterial Membrane Model

This protocol provides a conceptual framework for performing molecular docking of this compound with a model bacterial membrane.

Objective: To predict the binding orientation and interaction of this compound with a bacterial membrane.

Methodology:

-

Prepare the Peptide Structure:

-

Generate a 3D structure of this compound, likely in an alpha-helical conformation, using a peptide structure prediction tool like PEP-FOLD.

-

-

Construct a Model Bacterial Membrane:

-

Use a molecular modeling software (e.g., CHARMM-GUI) to build a simplified model of a bacterial membrane. For a Gram-negative bacterium, this would typically consist of a lipid bilayer with an outer leaflet containing lipopolysaccharides (LPS) and an inner leaflet of phospholipids (e.g., POPE, POPG).

-

-

Perform Molecular Docking:

-

Use a docking program such as AutoDock or HADDOCK.

-

Define the peptide as the ligand and the membrane as the receptor.

-

Set the docking parameters to allow for flexible peptide conformations.

-

The software will explore various binding poses of the peptide on the membrane surface.

-

-

Analyze the Docking Results:

-

Examine the predicted binding modes and interaction energies.

-

Identify key residues in this compound that are involved in interactions with the lipid and LPS components of the membrane. This can provide insights into the initial steps of membrane disruption.

-

Molecular Dynamics (MD) Simulation

This protocol outlines the general steps for conducting an MD simulation to study the dynamic behavior of this compound in a membrane environment.

Objective: To simulate the interaction and potential membrane disruption by this compound over time.

Methodology:

-

System Setup:

-

Use the best-docked pose from the molecular docking experiment as the starting configuration.

-

Embed the peptide-membrane complex in a box of water molecules and add ions to neutralize the system and mimic physiological salt concentrations.

-

-

Select a Force Field: Choose an appropriate force field for proteins and lipids, such as CHARMM36 or AMBER.

-

Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble) to allow the system to reach a stable state.

-

Production Run: Run the MD simulation for a significant period (nanoseconds to microseconds) to observe the dynamic behavior of the peptide and its effect on the membrane.

-

Trajectory Analysis: Analyze the simulation trajectory to investigate:

-

The stability of the peptide's secondary structure.

-

The depth of peptide insertion into the membrane.

-

Disruption of the lipid bilayer, such as changes in membrane thickness, lipid disorder, and water penetration.

-

Formation of pores or other membrane defects.

-

Mandatory Visualizations

dot

Caption: Workflow for the in silico analysis of this compound properties.

dot

Caption: Inhibition of the TLR4 signaling pathway by this compound.

References

- 1. CAMPR4: a database of natural and synthetic antimicrobial peptides [camp.bicnirrh.res.in]

- 2. Antimicrobial Peptide Database [aps.unmc.edu]

- 3. Can large language models predict antimicrobial peptide activity and toxicity? - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Protocol for predicting peptides with anticancer and antimicrobial properties by a tri-fusion neural network - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Peptide Database - DBAASP [dbaasp.org]